molecular formula C14H10N2O B13378664 2-[(2-Hydroxy-benzylidene)-amino]-benzonitrile

2-[(2-Hydroxy-benzylidene)-amino]-benzonitrile

Cat. No.: B13378664
M. Wt: 222.24 g/mol
InChI Key: IEWFISGZEVZDRK-UHFFFAOYSA-N
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Description

2-[(2-hydroxybenzylidene)amino]benzonitrile is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxybenzylidene)amino]benzonitrile typically involves the condensation reaction between 2-aminobenzonitrile and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 2-[(2-hydroxybenzylidene)amino]benzonitrile are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxybenzylidene)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-hydroxybenzylidene)amino]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-hydroxybenzylidene)amino]benzonitrile involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The compound’s Schiff base structure allows it to participate in electron transfer reactions and coordinate with metal ions, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-hydroxybenzylidene)amino]phenol
  • 4-bromo-2-[(2-hydroxyphenyl)imino]methylphenol
  • 2-[(2-hydroxybenzylidene)amino]phenylarsonic acid

Uniqueness

2-[(2-hydroxybenzylidene)amino]benzonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to other Schiff bases. The presence of the nitrile group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H10N2O/c15-9-11-5-1-3-7-13(11)16-10-12-6-2-4-8-14(12)17/h1-8,10,17H

InChI Key

IEWFISGZEVZDRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2C#N)O

Origin of Product

United States

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